Formic-d acid
Overview
Description
Formic-d acid, also known as deuterated formic acid, is a form of formic acid where the hydrogen atom is replaced by deuterium, a hydrogen isotope . It is used in various applications, including as a solvent in NMR spectroscopy .
Synthesis Analysis
Formic-d acid can be synthesized from carbon monoxide and methanol or sodium hydroxide . Another method involves the oxidation of hydrocarbons . The synthesis process is often carried out under laboratory conditions .Molecular Structure Analysis
The molecular structure of Formic-d acid consists of 2 oxygen atoms, a single carbon atom, and 2 hydrogen atoms . The chemical formula is HCO2D .Chemical Reactions Analysis
Formic acid undergoes various chemical reactions. It reacts with alcohol to form esters . It also reacts with metals like iron, zinc, and aluminium to form metal formate salts and produce hydrogen gas .Physical And Chemical Properties Analysis
Formic-d acid is a colourless caustic liquid with a pungent odour . It has a melting point of 8.4°C and a boiling point of 100.7°C . It is soluble in water, benzene, and ethyl alcohol .Scientific Research Applications
Carbon-Supported Single-Atom Catalysts
Formic acid is crucial in the development of carbon-supported single-atom catalysts, particularly for direct formic acid fuel cells (DFAFCs) and proton-exchange membrane fuel cells (PEMFCs). These catalysts address challenges such as high costs, poor stability, and sluggish kinetics in fuel cell commercialization. The unique properties of single-atom catalysts, like maximum atom utilization and highly exposed active sites, are being harnessed to enhance the catalytic performance for formic acid oxidation and oxygen reduction reactions (Han et al., 2021).
Renewable Hydrogen Storage System
Formic acid is emerging as a renewable hydrogen storage material, offering benefits like high energy density and non-toxicity. It's a potential fuel for portable devices and vehicles, with developments in direct formic acid fuel cells (DFAFCs) showing better efficiency compared to other proton-exchange membrane fuel cells (PEMFCs). The reversible hydrogen storage capability of formic acid makes it an attractive option for energy-related applications (Singh et al., 2016).
Sustainable Production
The sustainable production of formic acid, especially from biomass and biomass-derived products, is a significant area of research. The focus is on hydrolysis and oxidation processes to produce formic acid at low temperatures, which can then be used for fuel additives and synthesis gas for hydrocarbon production (Bulushev & Ross, 2018).
Hydrogen Source for Fuel Cells
Formic acid is a promising hydrogen storage material for fuel cells. Recent advancements include the development of both heterogeneous and homogeneous catalyst systems for formic acid dehydrogenation. The goal is to achieve efficient hydrogen release at room temperature, making formic acid one of the most promising materials for hydrogen storage today (Grasemann & Laurenczy, 2012).
Green Chemical Synthesis
Formic acid serves as an efficient and versatile reagent in green catalytic transformations. It's used in clean chemical transformations to address issues like minimizing hazardous substances while maximizing productivity. Its role as a renewable C1 feedstock for both bulk and fine chemical syntheses is being explored, with a focus on catalytic technology for the flexible conversion of renewable biomass resources (Liu et al., 2015).
Biological Utilization
The biological utilization of formic acid is also a research focus. Microbial cell factories are being studied for efficient conversion of raw materials like formic acid into target substances. This includes exploring cheaper carbon resources and realizing efficient use through synthetic biology approaches (Xu et al., 2020).
Electrocatalytic Activity
Formic acid is used in the reduction of precursors for Pd nanocrystals on graphene, significantly improving electrocatalytic activity and stability toward formic acid oxidation. This advancement contributes to the development of efficient catalysts for formic acid oxidation (Zhang et al., 2015).
Wastewater Treatment
Formic acid's separation from wastewater streams is crucial in various industries. Studies have been conducted using adsorbents like Amberlite IRA-67 to investigate optimal conditions for formic acid adsorption from aqueous solutions, contributing to efficient wastewater treatment processes (Uslu, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
deuterioformic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.031 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formic-d acid | |
CAS RN |
917-71-5 | |
Record name | 917-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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